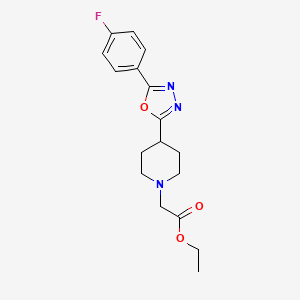![molecular formula C16H10ClN3O B2818742 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile CAS No. 476211-15-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile is a complex organic compound characterized by its benzimidazole core structure, which is fused with a chlorophenyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with chlorophenylacetonitrile under basic conditions. The reaction is often catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.
科学研究应用
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.
Nitrile-containing compounds: Compounds with nitrile groups but different overall structures.
Uniqueness: 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
476211-15-1 |
|---|---|
分子式 |
C16H10ClN3O |
分子量 |
295.73 |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |
InChI 键 |
XWLVHHMADQKJJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Cl)O)C#N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


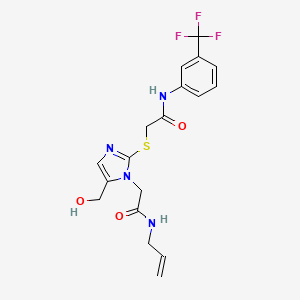
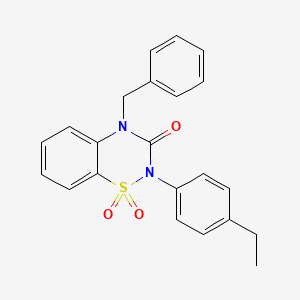
![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)
![1-methyl-4-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}piperazine](/img/structure/B2818664.png)
![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2818665.png)
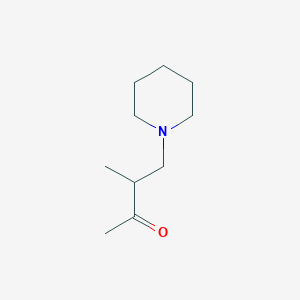
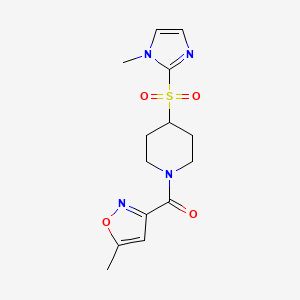
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)
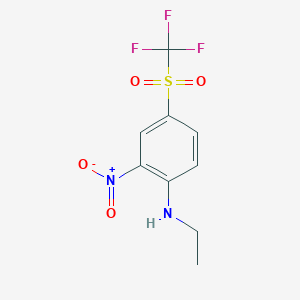
![N-[(furan-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2818677.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)
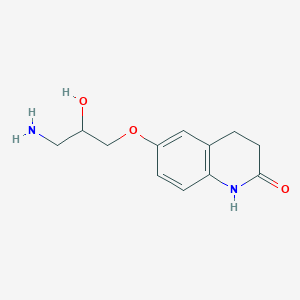
![[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2818680.png)
